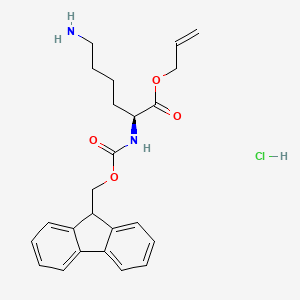

Fmoc-赖氨酸-OAll.HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the amino acid valine . It appears to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular formula of the compound is C20H21NO4 . More information about the molecular structure can be found in the referenced documents, including NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using a Waters LC-3000 system . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.39 and a boiling point of 567.9°C at 760 mmHg . It is stored sealed in dry conditions at room temperature .科学研究应用

肽合成

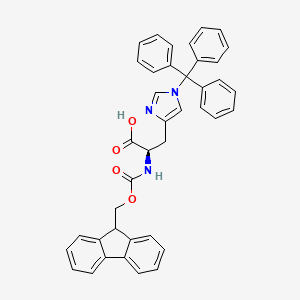

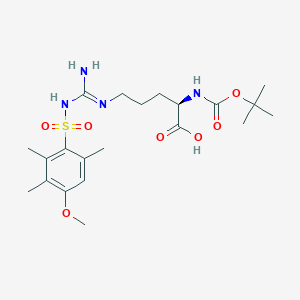

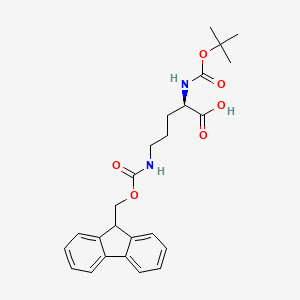

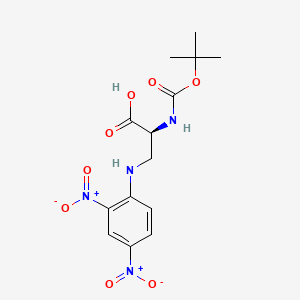

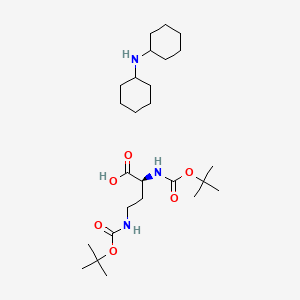

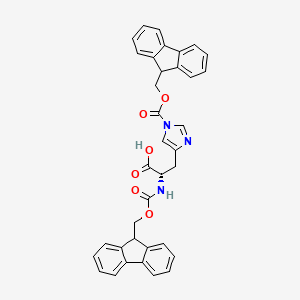

Fmoc-赖氨酸-OAll.HCl 是氨基酸赖氨酸的衍生物 {svg_1}. 它常用于肽合成 {svg_2}. Fmoc 基团 (9-芴甲氧羰基) 是肽合成中氨基的保护基团。OAll (烯丙氧羰基) 基团是赖氨酸侧链氨基的保护基团,可以在温和条件下移除,不会影响肽键。

营养补充剂

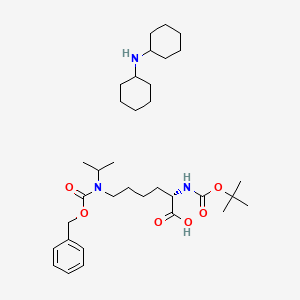

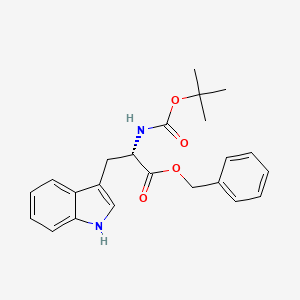

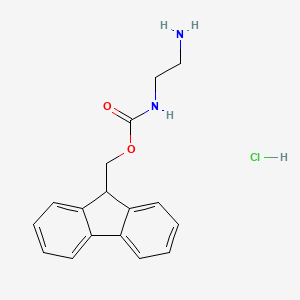

氨基酸及其衍生物,包括 this compound,已在商业上用作运动营养补充剂。 它们影响合成代谢激素的分泌、运动过程中的燃料供应、压力相关任务中的精神表现,并预防运动引起的肌肉损伤 {svg_3}.

色谱法

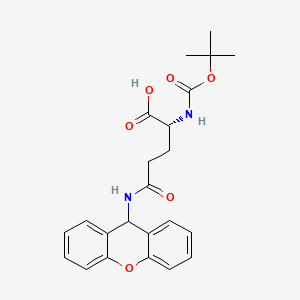

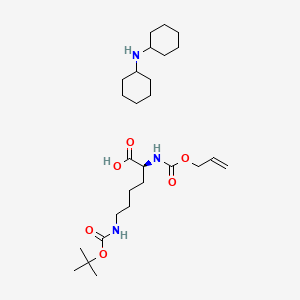

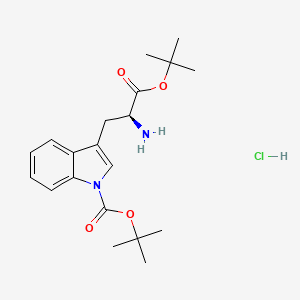

This compound 可用于色谱法,这是一种用于分离混合物的 method。 特别是,它可用于合成液相色谱的固定相 {svg_4}.

安全和危害

作用机制

Target of Action

The primary target of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, also known as Fmoc-Lys-OAll.HCl, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its target, the amine group, through a process known as Fmoc protection . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled assembly of the peptide chain, with the Fmoc group being removed when it is no longer needed . The use of the Fmoc group in this way enables the synthesis of complex peptides, including those of significant size and complexity .

Action Environment

The action of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of the compound can be affected by factors such as temperature and pH . It is also worth noting that the compound is sensitive to moisture and heat .

属性

IUPAC Name |

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-FTBISJDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856388 |

Source

|

| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

815619-80-8 |

Source

|

| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。